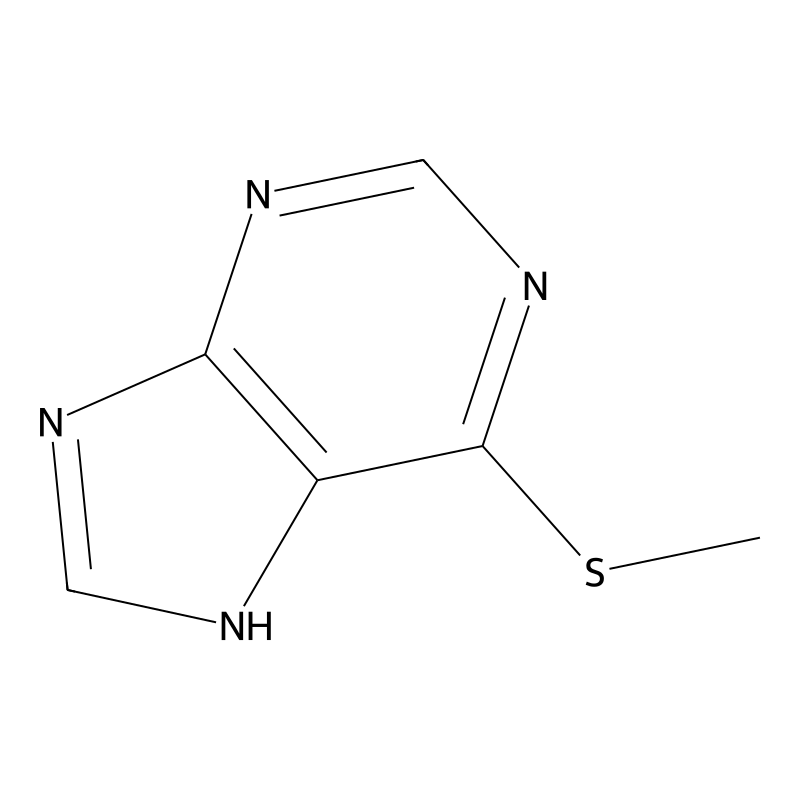

6-Methylmercaptopurine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Acute Lymphoblastic Leukemia (ALL) Treatment

Scientific Field: Medical Science, Oncology

Summary of the Application: 6-Methylmercaptopurine is used in the treatment of Acute Lymphoblastic Leukemia (ALL).

Methods of Application: Analytes on the DBS card were extracted using 90% methanol with 5-fluorouracil (5-FU) as an internal standard.

Results or Outcomes: The method employed here can thus be effectively utilized to support therapeutic drug monitoring.

Application in Inflammatory Bowel Disease (IBD) Treatment

Scientific Field: Medical Science, Gastroenterology

Summary of the Application: 6-Methylmercaptopurine is associated with hepatotoxicity during administration of the conventional thiopurines azathioprine or 6-mercaptopurine in IBD patients.

Application in Thiopurine Metabolism Studies

Scientific Field: Biochemistry

Summary of the Application: 6-Methylmercaptopurine riboside (6MMPr) is used in studies on thiopurine metabolism by enzymes such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase.

Methods of Application: Not specified.

Results or Outcomes: Not specified.

Application in DNA Replication Studies

Scientific Field: Biochemistry, Virology

Summary of the Application: 6-Methylmercaptopurine riboside (6MMPR) has been used as a phosphoribosyl pyrophosphate amidotransferase inhibitor to study its effects on DNA replication in a retinoblastoma (Rb) phosphorylation-independent manner in human cytomegalovirus (HCMV).

Application in Angiogenesis Studies

Scientific Field: Biochemistry, Cell Biology

Summary of the Application: 6-Methylmercaptopurine riboside (6MMPR) is used as a purine analog to determine its effects on angiogenesis of endothelial cells induced by fibroblast growth factor 2 (FGF2) in vitro and in vivo.

Application in Pharmacokinetics

Scientific Field: Pharmacology

Summary of the Application: 6-Methylmercaptopurine riboside (6MMPR) is used as a metabolite of 6-methylmercaptopurine to determine its levels in human plasma by high-performance liquid chromatography (HPLC) method.

Application in Pediatric Acute Lymphoblastic Leukemia (ALL) Treatment

Summary of the Application: 6-Mercaptopurine (6-MP) is widely used to treat pediatric acute lymphoblastic leukemia (ALL).

Application in Drug Metabolism Studies

6-Methylmercaptopurine, also known as 6-methylthiopurine, is a derivative of mercaptopurine, a purine analog used primarily in the treatment of various malignancies and autoimmune diseases. This compound belongs to the class of organic compounds known as 6-thiopurines, characterized by the presence of a thiol group at the 6-position of the purine structure. The chemical formula for 6-methylmercaptopurine is , and its molecular weight is approximately 166.204 g/mol . It plays a crucial role in the metabolism of mercaptopurine, being formed through the action of the enzyme thiopurine S-methyltransferase, which methylates mercaptopurine .

6-MMP itself does not possess a known direct mechanism of action. However, its significance lies in its role as a metabolite of mercaptopurine. Mercaptopurine disrupts cell division by interfering with purine synthesis, essential for DNA and RNA production []. High levels of 6-MMP can indicate altered metabolism of mercaptopurine, potentially reducing the drug's efficacy [].

6-Methylmercaptopurine is primarily formed from mercaptopurine through methylation. The key chemical reaction involves the transfer of a methyl group from S-adenosylmethionine to mercaptopurine, catalyzed by thiopurine S-methyltransferase. This reaction can be summarized as follows:

In biological systems, 6-methylmercaptopurine can further undergo various metabolic transformations, potentially influencing its biological activity and efficacy .

The biological activity of 6-methylmercaptopurine is closely related to its role as a metabolite of mercaptopurine. It exhibits immunomodulatory effects by inhibiting purine metabolism, which can lead to decreased proliferation of immune cells. High concentrations of this compound have been associated with hepatotoxicity during thiopurine therapy, particularly in patients undergoing treatment for inflammatory bowel disease . The compound's ability to inhibit nucleotide synthesis impacts DNA and RNA synthesis, contributing to its therapeutic effects against rapidly dividing cells in malignancies .

The primary method for synthesizing 6-methylmercaptopurine involves the methylation of mercaptopurine using S-adenosylmethionine as the methyl donor. This process can be performed enzymatically using thiopurine S-methyltransferase or through chemical methods that facilitate methyl group transfer. The enzymatic route is preferred due to its specificity and efficiency in producing the desired metabolite without significant byproducts .

Research has indicated that high levels of 6-methylmercaptopurine can lead to adverse effects such as hepatotoxicity, particularly when patients are treated with azathioprine or mercaptopurine. Studies suggest that monitoring levels of this metabolite can help mitigate risks associated with thiopurine therapy, especially in populations with genetic variations affecting thiopurine S-methyltransferase activity . Furthermore, interactions with other drugs metabolized by similar pathways may also influence its efficacy and safety profile.

Several compounds share structural and functional similarities with 6-methylmercaptopurine. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Mercaptopurine | Thiopurine | Parent compound; used in cancer therapy and immunosuppression. |

| Azathioprine | Thiopurine | Prodrug that converts to mercaptopurine; used similarly but has different pharmacokinetics. |

| 6-Thioguanine | Thiopurine | Active metabolite with distinct mechanisms; less hepatotoxic than mercaptopurine derivatives. |

| 6-Methylthioinosinate | Nucleoside derivative | Methylated form involved in nucleic acid metabolism; impacts purine synthesis pathways. |

Uniqueness: 6-Methylmercaptopurine is unique due to its specific formation from mercaptopurine and its association with hepatotoxicity during treatment regimens involving thiopurines. Its distinct metabolic pathway emphasizes the importance of genetic factors influencing drug metabolism and patient response .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

50-66-8

Wikipedia

Dates

Simultaneous UPLC-MS/MS Determination of 6-mercaptopurine, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs

Jiaqi Han, Shenghui Mei, Jiamin Xu, Dongjie Zhang, Siyao Jin, Zhigang Zhao, Libo ZhaoPMID: 32867649 DOI: 10.2174/1381612826999200820161343

Abstract

6-Mercaptopurine (6-MP) is widely used to treat pediatric acute lymphoblastic leukemia (ALL). Mini-tablets of 5 mg per tablet were developed for precision individual therapy for children and individuals with poor thiopurine S-methyltransferase (TPMT) or nucleoside diphophate-linked moiety X-type motif 15 (NUDT15) metabolism. This study investigated the pharmacokinetic profiles of mini-tablets and conventional tablets with an improved ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.After giving 8 healthy beagle dogs 50 mg 6-MP in different dosage forms, plasma samples collected at different time points were analyzed for pharmacokinetic evaluation. The samples were precipitated by methanol with 0.05% formic acid and separated on a Waters Atlantis T3 column (2.1 × 150 mm, 3 μm particles) using 0.1% formic acid in water and methanol at a flow rate of 0.4 mL/min in 4 min.

This method showed good linearity, accuracy, precision and stability with a detection range of 5.0-500.0 ng/mL for 6-MP, 6-methylmercaptopurine (6-MMP) and 6-thioguanine (6-TG). The main parameters, half-life of apparent terminal disposition, maximum observed plasma concentration, total AUC extrapolated to infinity, AUC since initiation of the experiment, mean residence time, distribution volume and clearance were 1.62 ± 0.87 hours, 90.58 ± 60.43 ng/mL, 151.20 ± 94.18 ng·h/mL, 292.06 ± 184.02 ng·h2/mL, 1.90 ± 0.92 hours, 864.08 ± 538.52 L, and 432.75 ± 360.64 L/h for conventional tablets and 1.70 ± 1.10 hours, 84.15 ± 39.50 ng/mL, 147.70 ± 51.80 ng·h/mL, 300.92 ± 124.48 ng·h2/mL, 2.07 ± 0.50 hours, 756.90 ± 324.00 L, and 340.75 ± 125.81 L/h for minitablets, respectively. Paired t-tests showed no significant difference in any of the evaluated pharmacokinetic parameters between the two types tablets (P > 0.05).

Two dosage forms showed the same pharmacokinetic characteristics. This developing, novel formulation will help to provide a more accurate and optimal dosing regimen of 6-MP for humans in the future.

Reducing risk in thiopurine therapy

Anthony M Marinaki, Monica Arenas-HernandezPMID: 31682552 DOI: 10.1080/00498254.2019.1688424

Abstract

The thiopurine drugs azathioprine and mercaptopurine are effective in the treatment of disorders of immune regulation and acute lymphoblastic leukaemia. Although developed in the 1950s, thiopurines remained relevant in the anti-tumour necrosis factor biologic era, finding widespread use as a co-immunomodulator. Step changes in the management of patients treated with thiopurines have reduced the incidence of severe, sometimes life-threatening toxicity. Testing for thiopurine methyltransferase (TPMT) deficiency directs a safe initial dose for therapy. The introduction of red cell thioguanine nucleotide (TGN) monitoring provides a basis for dose adjustment and the identification of patients with high levels of red cell methylmercaptopurine (MMP) and an increase in the MMP:TGN ratio. These patients are at risk for hepatotoxicity and where TGN levels are sub-therapeutic, non-response to therapy. Switching thiopurine hypermethylators to low-dose thiopurine and allopurinol combination therapy resolves hepatoxicity and increases sub-therapeutic TGN levels to regain clinical response.variants are a common cause of severe myelotoxicity in Asian populations where the frequency of TPMT deficiency is low. There is increasing evidence that testing for NUDT15 and TPMT deficiency in all populations prior to the start of thiopurine therapy is clinically useful and should be the first step in personalising thiopurine therapy.

[Laboratory determination of thiopurine levels in paediatric patients with inflammatory bowel disease]

Rafael Martín-Masot, María Pilar Ortiz Pérez, Natalia Ramos Rueda, Juliana Serrano Nieto, Javier Blasco-Alonso, Víctor Manuel Navas-LópezPMID: 31784325 DOI: 10.1016/j.anpedi.2019.10.005

Abstract

Thiopurines are drugs widely used in patients for the maintenance of remission in inflammatory bowel disease. The optimal plasma levels are known, but there is controversy about whether the need for other drugs is reduced or is cost-effective. The aim of this study is to describe the use of the optimised treatment with thiopurines in paediatric patients with inflammatory bowel disease followed up in this Unit since the introduction of determining the drug levels.A descriptive retrospective study was conducted in which the plasma values of 6-thioguanine (6-TGN), 6-methyl-mercapto-purine (6-MMP), and their ratios were analysed using liquid chromatography. Other variables were collected, such as clinical status, analytical and demographic variables of patients with inflammatory bowel disease followed up in this Unit.

A total of 72 patients were included, and 149 determinations of metabolites were performed. The 6-TGN levels were found to below the therapeutic range in 61.5% of patients (in 7 cases due to lack of adherence to therapy), and 6-MMP was in the toxicity range in 7.4%. After the determination of 77 specimens, some action was taken, such as modifying the dose, change of formula, or withdrawing the drug. Only 9 patients were scaled to a biological drug (13.4% of the total on single therapy). No association was found between the activity of the disease and the thiopurine levels.

In our experience, the monitoring of thiopurine levels helped to modify the drug dose that the patient received, adjusting their therapeutic levels, and potentially avoiding the addition of new drugs.

Determination of 6-thioguanine and 6-methylmercaptopurine in dried blood spots using liquid chromatography-tandem mass spectrometry: Method development, validation and clinical application

Kristina Lampič, Jurij Trontelj, Helena Prosen, David Drobne, Alenka Šmid, Tomaž VovkPMID: 31449774 DOI: 10.1016/j.cca.2019.08.024

Abstract

Therapeutic drug monitoring of azathioprine metabolites is required for pharmacotherapy individualisation in patients with inflammatory bowel disease. Currently mainly hemolysates are used, requiring long sample preparation and showing limited analytes stability. Therefore, a quantitative LC-MS/MS method for determination of 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) in dried blood spot samples (DBS) was developed.Analysis involves liquid extraction from 30 μL blood spot, hydrolysis and quantification with LC-MS/MS.

Method met the validation criteria in terms of selectivity, linearity, accuracy, and precision in a range from 50 to 5300 pmol/8 × 10

Ery for 6-TG and from 260 to 5300 pmol/8 × 10

Ery for 6-MMP. Range can be increased to 8000 pmol/8 × 10

Ery. No matrix effect was observed and the recovery was >80%. DBS specific validation parameters were confirmed: spot homogeneity, no influence of blood spot volume (>30 μL) on 6 mm DBS disk, and absence of haematocrit effect. DBS samples were stable for at least one month at temperatures from -20 to 40 °C. Clinical validation confirmed that DBS method and routine clinical method with hemolysate samples give comparable results and enable similar clinical decisions.

The newly developed DBS method is simple and presents an alternative to conventional methods for therapeutic drug monitoring of azathioprine metabolites.

Thiopurines with low-dose allopurinol (ThiLDA)-a prospective clinical one-way crossover trial

S Faraz Chavoushi, Bindia Jharap, Philip Friedrich, Kees Smid, Godefridus J Peters, Mirte MalingréPMID: 31587102 DOI: 10.1007/s00228-019-02760-8

Abstract

Many patients with Crohn's disease (CD) and ulcerative colitis (UC) who have a high 6-methylmercaptopurine/6-thioguanine (6-MMP/6-TGN) ratio receive allopurinol 100 mg in addition to thiopurines to optimize metabolite concentrations. However, some patients do not tolerate allopurinol at this dosage. The aim of this study was to determine the intra-patient effect of reducing the allopurinol dosage from 100 to 50 mg, in terms of metabolite concentrations, enzyme activities, efficacy, and tolerability.A prospective non-inferiority one-way crossover study was performed. CD and UC patients with stable disease using a thiopurine and allopurinol 100 mg were switched to 50 mg for 1 month. Primary outcomes were thiopurine metabolite concentrations. Secondary outcomes were enzyme activities of xanthine oxidase, thiopurine methyltransferase and hypoxanthine-guanine phosphoribosyltransferase, disease activity, and tolerability.

Twenty-two patients were included. Treatment with allopurinol 50 mg compared with 100 mg resulted in a significant decrease in mean 6-TGN levels (761 to 625 pmol/8 × 10

RBC; p = 0.005) and a significant increase in mean 6-MMP levels (451 to 665 pmol/8 × 10

RBC; p = 0.01). However, the mean metabolite concentrations were still therapeutic. Enzyme activities, disease activity scores, and patient experiences did not alter significantly. Generally, UC patients were more positive about their improved treatment than CD patients.

Combination therapy with 50 mg allopurinol led to a decrease of 6-TGN levels compared with 100 mg allopurinol. Disease activity, side effects, and patient experience, however, were similar between allopurinol 100 and 50 mg. UC patients seem to benefit and prefer lower doses whereas the contrary is seen in CD patients.

EudraCT trial registry - number 2016-001638-84.

Is It Useful to Monitor Thiopurine Metabolites in Pediatric Patients with Crohn's Disease on Combination Therapy? A Multicenter Prospective Observational Study

Kristyna Pospisilova, Jitka Siroka, Eva Karaskova, Ondrej Hradsky, Tereza Lerchova, Kristyna Zarubova, Ivana Copova, Lucie Gonsorcikova, Maria Velganova-Veghova, Irena Francova, Lubor Urbanek, Milos Geryk, Vladimir Mihal, Jiri BronskyPMID: 33709340 DOI: 10.1007/s40272-021-00439-1

Abstract

The additional value of azathioprine concomitant treatment on infliximab pharmacokinetics in children is not well described yet.In the present study, we aimed to describe the relationship between thiopurine metabolite levels, infliximab trough levels, anti-IFX antibody formation, and clinical and laboratory markers of disease activity in pediatric patients with Crohn's disease, and to assess non-adherence.

Data were collected prospectively during repeated visits from pediatric patients followed for Crohn's disease in two Czech pediatric inflammatory bowel disease centers between January 2016 and June 2017. Thiopurine metabolites (6-thioguanine and 6-methylmercaptopurine) were measured by high-performance liquid chromatography. Infliximab trough levels and anti-IFX antibody serum levels were measured routinely by ELISA. The risk of loss of response to infliximab therapy was also assessed.

A significant association between infliximab serum levels and 6-thioguanine erythrocyte levels was observed when tested as categorical variables (63 patients, 321 observations). To predict infliximab levels > 5 µg/mL, we propose a 6-thioguanine cutoff of 278 pmol/8 × 10

erythrocytes (sensitivity, 0.799; specificity, 0.347). A higher loss-of-response-to-infliximab rate (tested in a subgroup of 51 patients) was observed in patients with undetectable 6-thioguanine levels than in those with detectable levels (p = 0.026). Non-adherence to azathioprine therapy was suspected in 20% of patients.

Thiopurine metabolite monitoring in pediatric patients with Crohn's disease is useful when optimizing combination therapy. Pediatric patients with undetectable 6-thioguanine levels are more likely to lose response to infliximab therapy. When targeting optimal infliximab levels, the 6-thioguanine cutoff levels in children appear to be higher than in adults.

Development and validation of a UPLC-UV method for the quantification of thiopurine methyltransferase enzyme activity in human erythrocytes

S M Illamola, A K Echaabi, C Mazeron, S Deshayes, M A Loriot, N PalletPMID: 30901734 DOI: 10.1016/j.jchromb.2019.03.014

Abstract

Thiopurines are drugs widely used for the treatment of autoimmune conditions, inflammatory bowel disease or acute lymphoblastic leukemia. Determination of thiopurine methyltransferase activity (TPMT), a major determinant of thiopurines toxicity, has been suggested before implementing thiopurine treatment. An ultraperformance liquid chromatography (UPLC) method was developed and validated for the quantification of TPMT enzyme activity based on the conversion of 6-mercaptopurine (6-MP) to 6-methylmercaptopurine (6-MMP) using S-adenosyl-L-methionine (SAM) as methyl donor in red blood cell lysates (RBC). This method was improved from a previous laborious high performance liquid chromatography (HPLC) method, using a lower volume of injection and with a shorter runtime. After incubation and protein precipitation 6-MMP was separated on a HSS-T3 (2.1 × 50 mm, 1.8 μm) column and monitored by UV detection (290 nm). A change on the organic solvent used to dissolve 6-MP resulted in a reduction of interference by endogenous or non-enzymatic methylated 6-MMP. A full validation of the 6-MMP assay was performed according to the FDA and EMA guidelines. The method was linear from 0.125 to 2 nmol/mL, with acceptable values of accuracy and precision. The method was applied in 106 patients treated with thiopurines whose TPMT activity was previously quantified by HPLC. Evaluation through Bland-Altman plot showed that TPMT activities were in agreement between both methods.Systematic review with meta-analysis: risk factors for thiopurine-induced leukopenia in IBD

Sara van Gennep, Kadère Konté, Berrie Meijer, Martijn W Heymans, Geert R D'Haens, Mark Löwenberg, Nanne K H de BoerPMID: 31342537 DOI: 10.1111/apt.15403

Abstract

Thiopurine-induced leukopenia, a frequently observed and potentially life-threatening adverse event, complicates the clinical management of IBD patients.To assess risk factors for thiopurine-induced leukopenia in IBD.

MEDLINE, EMBASE, BIOSIS and Cochrane library were searched for studies reporting at least one risk factor for thiopurine-induced leukopenia. Pooled odds ratio (OR) was calculated for each potential risk factor using a random effects model. Studies that were not eligible for meta-analysis were described qualitatively.

Seventy articles were included, 34 (11 229 patients) were included in meta-analyses. A significantly higher thiopurine-induced leukopenia risk was found for TPMT (OR 3.9, 95% [CI] 2.5-6.1) and for NUDT15 R139C (OR 6.9, 95% CI 5.2-9.1), G52A (OR 3.2, 95% CI 1.3-7.9) and 36_37ins/delGGAGTC variant carriers (OR 5.6, 95% CI 2.8-11.4). A potential association between high 6-thioguanine nucleotides (6-TGN) or 6-methylmercaptopurine (6-MMP) levels and leukopenia was observed, since most studies reported higher metabolite levels in leukopenic patients (6-TGN: 204-308 (Lennard method) and 397 (Dervieux method), 6-MMP: 4020-10 450 pmol/8 x 10

RBC) compared to controls (6-TGN: 170-212 (Lennard method) and 269 (Dervieux method), 6-MMP: 1025-4550 pmol/8 x 10

RBC).

TPMT and NUDT15 variants predict thiopurine-induced leukopenia. High 6-TGN and 6-MMP levels might induce leukopenia, although exact cut-off values remain unclear. Potential preventive measures to reduce the risk of thiopurine-induced leukopenia include pre-treatment TPMT and NUDT15 genotyping. Routine thiopurine metabolite measurement might be efficient, yet cut-off levels must be validated in advance.

Outcome of concomitant treatment with thiopurines and allopurinol in patients with inflammatory bowel disease: A nationwide Danish cohort study

Sandra Bohn Thomsen, Kristine Højgaard Allin, Johan Burisch, Camilla Bjørn Jensen, Susanne Hansen, Lise Lotte Gluud, Klaus Theede, Marianne Kiszka-Kanowitz, Anette Mertz Nielsen, Tine JessPMID: 32213059 DOI: 10.1177/2050640619868387

Abstract

Thiopurine and allopurinol in combination are associated with clinical remission in inflammatory bowel diseases but their influence on subsequent outcomes is unclear. We compared outcomes during exposure to both thiopurines and allopurinol versus thiopurines alone.We established a nationwide cohort of patients with inflammatory bowel diseases exposed to thiopurines ± allopurinol during 1999-2014, using registry data. Patients were followed until hospitalization, surgery, anti-TNFα, or death (as a primary composite outcome). We used Poisson regression analyses to calculate incidence rate ratios overall and stratified by calendar period (assuming the combined exposure was unintended before 2009).

A total of 10,367 patients with inflammatory bowel diseases (Crohn's disease,

= 5484; ulcerative colitis,

= 4883) received thiopurines. Of these, 217 (2.1%) also received allopurinol. During 24,714 person years of follow-up, we observed 40 outcomes among thiopurine-allopurinol-exposed patients, and 4745 outcomes among those who were thiopurine exposed; incidence rate ratio, 1.26 (95% confidence interval, 0.92-1.73). The incidence rate ratios decreased over time: 4.88 (95% confidence interval 2.53-9.45) for 1999-2003, 2.19 (95% confidence interval, 1.17-4.09) for 2004-2008 and 0.80 (95% confidence interval, 0.52-1.23) for 2009-2014.

Our nationwide inflammatory bowel disease cohort study shows that concomitant thiopurine-allopurinol is as safe to use as thiopurines alone, with a tendency towards a positive effect on clinical outcomes in recent calendar periods when combined use was intended.